molecular formula C21H15BrFNO4S B11491095 7-(3-Bromo-4-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(3-Bromo-4-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11491095
M. Wt: 476.3 g/mol
InChI Key: MOSMDFVQKMMOTH-UHFFFAOYSA-N
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Description

“7-(3-Bromo-4-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid” is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-Bromo-4-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the thienopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The bromo, methoxy, and fluorophenyl groups can be introduced through substitution reactions using corresponding reagents.

    Oxidation and carboxylation: These steps are necessary to introduce the oxo and carboxylic acid functionalities.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“7-(3-Bromo-4-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of “7-(3-Bromo-4-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridines: Such as clopidogrel and prasugrel, which are known for their antiplatelet activity.

    Phenyl-substituted compounds: Such as various phenylpyridines and phenylthiazoles.

Uniqueness

“7-(3-Bromo-4-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid” is unique due to its specific substitution pattern and the presence of multiple functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H15BrFNO4S

Molecular Weight

476.3 g/mol

IUPAC Name

7-(3-bromo-4-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C21H15BrFNO4S/c1-28-15-7-4-11(8-14(15)22)13-9-16(25)24-18-17(10-2-5-12(23)6-3-10)20(21(26)27)29-19(13)18/h2-8,13H,9H2,1H3,(H,24,25)(H,26,27)

InChI Key

MOSMDFVQKMMOTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O)Br

Origin of Product

United States

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